

VIC Azide 6-Isomer: A Technical Guide to Solubility and Storage

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Compound of Interest

Compound Name: VIC azide, 6-isomer

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This in-depth technical guide provides comprehensive information on the solubility and storage conditions for VIC azide 6-isomer, a fluorescent dye commonly used for labeling biomolecules through click chemistry. The following sections detail the core properties, solubility parameters, storage and handling protocols, and a representative experimental workflow for its application in oligonucleotide labeling.

Core Properties and Specifications

VIC azide 6-isomer is an amine-reactive fluorescent dye belonging to the xanthene class. Its azide group allows for covalent attachment to alkyne-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction is highly specific and efficient, making VIC azide 6-isomer a valuable tool for fluorescently labeling oligonucleotides, peptides, and other biomolecules for applications such as real-time PCR and fluorescence imaging.

Property	Value	Reference
Molecular Formula	C30H19Cl3N4O6	[1]
Molecular Weight	637.9 g/mol	[1]
Excitation Maximum (λ_{ex})	525 nm	[1]
Emission Maximum (λ_{em})	546 nm	[1]
Extinction Coefficient	103,000 M ⁻¹ cm ⁻¹	[1]
Appearance	Orange Powder	

Solubility

VIC azide 6-isomer is characterized by its high solubility in polar aprotic solvents.

Solvent	Solubility	Notes
Dimethyl sulfoxide (DMSO)	Very Soluble	A stock solution of 10 mM is commonly prepared for click chemistry applications. One supplier provides an example of preparing a 40 mg/mL solution.
N,N-Dimethylformamide (DMF)	Very Soluble	

Preparation of a 10 mM Stock Solution in DMSO:

To prepare a 10 mM stock solution, dissolve 6.38 mg of VIC azide 6-isomer in 1 mL of anhydrous DMSO. Vortex the solution until the solute is completely dissolved. If precipitation is observed, gentle warming (up to 80°C for a short period) can be applied to aid dissolution.

Storage and Handling

Proper storage and handling are critical to maintain the stability and reactivity of VIC azide 6-isomer.

Condition	Recommendation	Details
Long-Term Storage	-20°C in the dark	Store in a tightly sealed container, protected from light to prevent photobleaching. The compound is stable for at least 24 months under these conditions.
Shipping	Ambient Temperature	The compound can be shipped at ambient temperature for up to 3 weeks without compromising its stability.
Handling	Desiccate and protect from light	Avoid prolonged exposure to light. Use in a well-ventilated area and wear appropriate personal protective equipment.
Stock Solution Storage	-20°C or -80°C in aliquots	To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.

Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides

This protocol outlines a general procedure for the copper(I)-catalyzed click chemistry labeling of an alkyne-modified oligonucleotide with VIC azide 6-isomer.

Materials:

- Alkyne-modified oligonucleotide
- VIC azide 6-isomer
- Anhydrous Dimethyl sulfoxide (DMSO)

- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Sodium ascorbate
- Nuclease-free water
- Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

Stock Solutions:

- VIC azide 6-isomer: 10 mM in anhydrous DMSO.
- Alkyne-modified oligonucleotide: 1 mM in nuclease-free water.
- CuSO_4 : 20 mM in nuclease-free water.
- THPTA/TBTA ligand: 100 mM in a suitable solvent (e.g., DMSO/water mixture).
- Sodium ascorbate: 5 mM in nuclease-free water (prepare fresh before each use).
- Copper(II)-TBTA Complex: Mix 10 mM CuSO_4 and 100 mM TBTA in 55% DMSO.

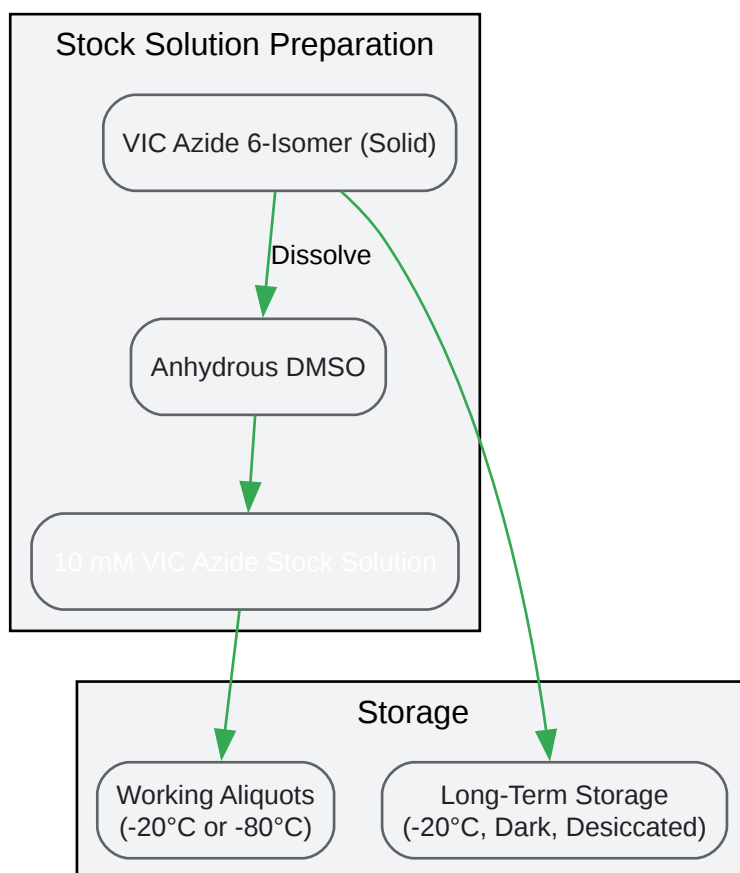
Procedure:

- Oligonucleotide Preparation: In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water and TEAA buffer to a final buffer concentration of 0.2 M.
- Addition of VIC Azide: Add the 10 mM VIC azide 6-isomer stock solution to the oligonucleotide solution. A 1.5-fold molar excess of the azide relative to the oligonucleotide is recommended. Vortex the mixture.
- Degassing: Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds to remove dissolved oxygen, which can interfere with the copper(I) catalyst.

- Addition of Catalyst:
 - Add the freshly prepared 5 mM sodium ascorbate solution.
 - Add the 10 mM Copper(II)-TBTA complex solution.
- Incubation: Protect the reaction from light and incubate at room temperature overnight.
- Purification: The labeled oligonucleotide can be purified from the reaction mixture using methods such as ethanol precipitation followed by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

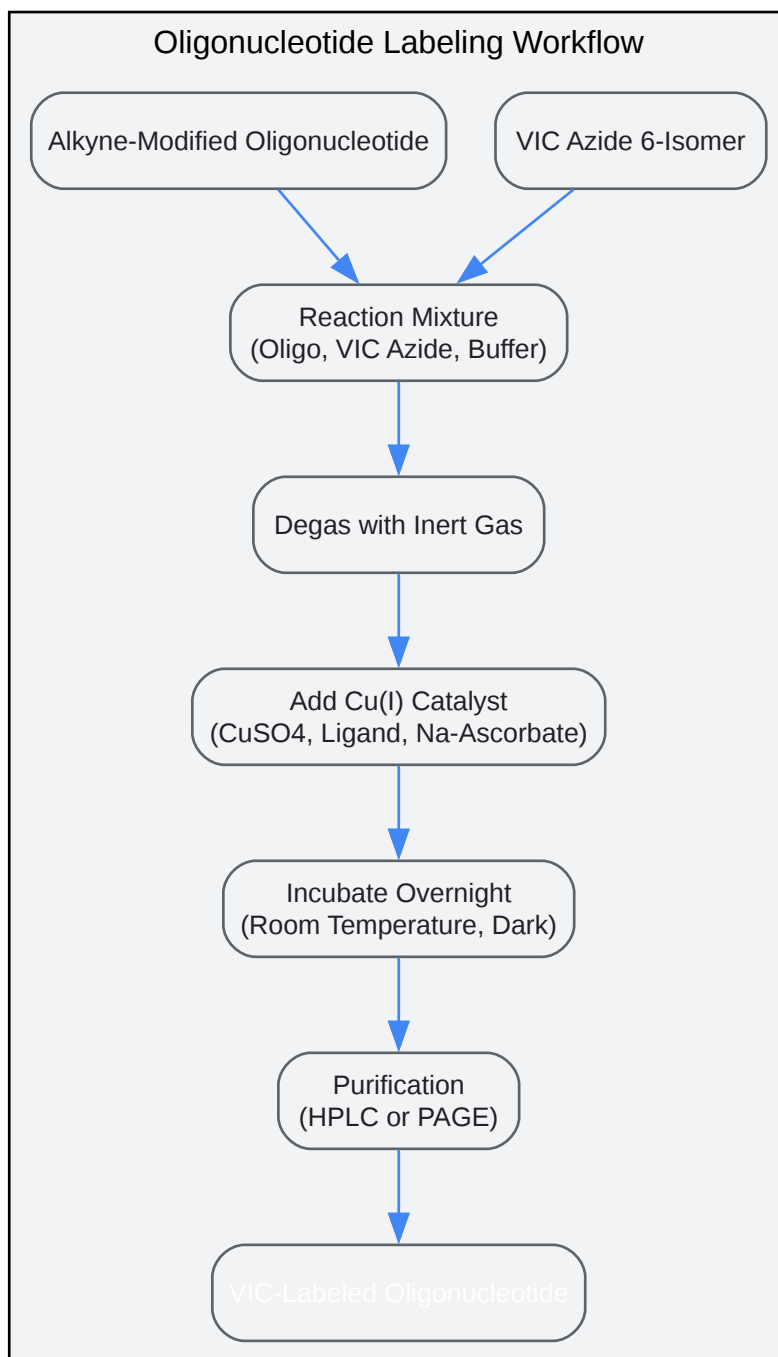
Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in utilizing VIC azide 6-isomer.



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Caption: Preparation and storage of VIC azide 6-isomer stock solution.



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Caption: Workflow for labeling oligonucleotides with VIC azide 6-isomer.

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References

- 1. VIC azide, 6-isomer | BroadPharm [broadpharm.com]
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